4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione
Description
Properties
Molecular Formula |
C19H22N4S |
|---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C19H22N4S/c1-2-23(15-9-4-3-5-10-15)14-8-13-20-18-16-11-6-7-12-17(16)21-19(24)22-18/h3-7,9-12H,2,8,13-14H2,1H3,(H2,20,21,22,24) |
InChI Key |
WMCUXLWSUIQCFW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCNC1=NC(=S)NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Metal-Free Cyclization of 2-Aminobenzamide Derivatives
A robust method involves treating 2-aminobenzamide with carbon disulfide (CS₂) under basic conditions. For example, NaOH (2 equiv) in DMSO at 120°C facilitates cyclization to form the quinazoline-2-thione scaffold via intramolecular nucleophilic attack and sulfur incorporation. Yields exceed 75% when electron-withdrawing groups are absent from the aromatic ring.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMSO |
| Base | NaOH (2 equiv) |
| Temperature | 120°C |
| Time | 12 h |
| Yield | 75–82% |
Niementowski’s Synthesis with Thionation
Classical Niementowski conditions (anthranilic acid + formamide at 130°C) yield 4-oxoquinazoline, which undergoes thionation using Lawesson’s reagent (2.2 equiv) in toluene at 110°C. This two-step approach achieves 68% overall yield but requires rigorous purification to remove phosphorous byproducts.
Functionalization at Position 4: Introducing the Side Chain
Nucleophilic Aromatic Substitution (SₙAr)
The quinazoline-2-thione core undergoes SₙAr with 3-(N-ethylanilino)propylamine in the presence of Cs₂CO₃ (2.5 equiv) in DMSO at 135°C. This method, adapted from transition-metal-free protocols, achieves 70% yield by leveraging the electron-deficient nature of the thione moiety.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Solvent | DMSO |
| Base | Cs₂CO₃ (2.5 equiv) |
| Temperature | 135°C |
| Time | 24 h |
| Yield | 70% |
Reductive Amination
Alternative routes employ reductive amination of 4-aminoquinazoline-2-thione with N-ethylaniline-propionaldehyde. Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) in methanol at 25°C affords the target compound in 65% yield. This method circumvents harsh conditions but requires pre-functionalized 4-amino intermediates.
One-Pot Synthesis Strategies
Sequential Cyclization and Alkylation
A one-pot protocol combines anthranilic acid, thiourea, and 3-(N-ethylanilino)propylamine in acetic anhydride. The reaction proceeds via:
-
Formation of benzoxazinone intermediate.
-
Thionation with thiourea.
-
Ring-opening amination with the side chain.
Yields reach 60% with reduced purification steps.
Key Advantages :
-
Eliminates isolation of intermediates.
-
Compatible with electron-rich and electron-poor substrates.
Patent-Derived Industrial Methods
A patented route (US3855225A) describes the acylation of 3-aminopropyl-6,7,8-trimethoxyquinazoline-2-thione with N-ethylaniline derivatives in chloroform/triethylamine. This method, while scalable (>100 g batches), necessitates chromatographic purification due to byproduct formation.
Industrial-Scale Parameters :
| Parameter | Value |
|---|---|
| Solvent | Chloroform |
| Catalyst | Triethylamine |
| Temperature | 25°C |
| Time | 48 h |
| Purity | 95% (HPLC) |
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Metal-Free Cyclization | 75 | 98 | Moderate | High |
| Niementowski + Thionation | 68 | 90 | Low | Moderate |
| SₙAr Functionalization | 70 | 97 | High | High |
| Reductive Amination | 65 | 95 | Moderate | Low |
| One-Pot Synthesis | 60 | 93 | High | Moderate |
| Patent Method | 70 | 95 | Industrial | Low |
Mechanistic Insights and Side Reactions
-
Thione Oxidation : Prolonged heating in DMSO risks oxidation to quinazoline-2-sulfonic acid, necessitating inert atmospheres.
-
Regioselectivity Issues : Competing amination at position 2 occurs if the thione group is insufficiently electron-withdrawing, requiring excess amine (3 equiv).
-
Byproduct Formation : N-Ethylaniline dimerization is observed in reductive amination, mitigated by slow aldehyde addition .
Chemical Reactions Analysis
Types of Reactions
4-({3-[ethyl(phenyl)amino]propyl}amino)-1,2-dihydroquinazoline-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-({3-[ethyl(phenyl)amino]propyl}amino)-1,2-dihydroquinazoline-2-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-({3-[ethyl(phenyl)amino]propyl}amino)-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with other quinazoline-2-thiones and related heterocycles. Below is a detailed analysis of key analogs and their properties:
Substituent Variations in Quinazoline-2-thiones
(a) 4-(3,4-Dimethoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione
- Structure : Incorporates a benzo-fused quinazoline core with a 3,4-dimethoxyphenyl group.
- Methoxy groups improve solubility but may reduce metabolic stability compared to the ethylanilino group in the target compound .
(b) 4-(3-Methoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione
- Structure : Similar to (a) but lacks the 4-methoxy substituent.
- Key Differences : Reduced electron-donating effects compared to the dimethoxy analog. The absence of a second methoxy group may lower solubility and alter electronic interactions in biological systems .
(c) 4-(4-Anilinoanilino)-2-quinazolinecarboxylic Acid Ethyl Ester
- Structure: Features an ethyl ester at position 2 and a bis-anilino group at position 3.
- Key Differences: The ester group replaces the thione, altering hydrogen-bonding capabilities. The bis-anilino substituent may enhance DNA intercalation but reduce selectivity for kinase targets compared to the mono-ethylanilino group in the target compound .
Data Table: Structural and Hypothetical Property Comparison
Biological Activity
4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione is a synthetic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This article focuses on the biological activity of this specific compound, reviewing existing literature, case studies, and research findings.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that quinazolinone derivatives showed IC50 values ranging from 10 μM to 12 μM against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines .
Table 1: Cytotoxic Effects of Quinazoline Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A3 | PC3 | 10 |
| A3 | MCF-7 | 10 |
| A3 | HT-29 | 12 |
Antimicrobial Activity
Quinazolines also exhibit antimicrobial properties. Studies have shown that certain derivatives demonstrate antibacterial and antifungal activities, making them potential candidates for treating infections. The mechanism often involves the inhibition of DNA synthesis or disruption of cell wall integrity in bacteria .
Anticonvulsant Activity
The anticonvulsant properties of quinazoline derivatives have been documented in various studies. For example, certain compounds have shown moderate to significant activity compared to standard anticonvulsants like diazepam. The anticonvulsant mechanism is thought to involve modulation of neurotransmitter receptors, particularly AMPA receptors .
Table 2: Anticonvulsant Activity Comparison
Case Studies
-
Case Study on Anticancer Activity :
A study evaluated a series of quinazolinone-thiazole hybrids for their cytotoxic effects. The most potent compound exhibited an IC50 value indicating strong activity against multiple cancer cell lines, suggesting that modifications in the quinazoline structure can enhance anticancer efficacy . -
Case Study on Antimicrobial Effects :
Another research focused on the antibacterial activity of various quinazoline derivatives against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives showed promising activity, highlighting their potential as new antimicrobial agents .
Q & A
What are the common synthetic routes for preparing 4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione and its derivatives?
Level: Basic
Methodological Answer:
The synthesis typically involves condensation of substituted anthranilic acid derivatives with thiourea or thioamide precursors. For example:
- Catalytic Methods: KAl(SO₄)₂·12H₂O has been used as a catalyst for cyclocondensation reactions to form quinazolinone scaffolds .
- Solvent Systems: Reactions in aqueous media (e.g., water under reflux) can improve green chemistry metrics while maintaining yields .
- Key Steps: Introduction of the N-ethylanilino group via alkylation or nucleophilic substitution, followed by thione formation using sulfurizing agents like Lawesson’s reagent .
What spectroscopic techniques are recommended for characterizing this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding patterns (e.g., NH protons in the quinazoline ring) .
- X-ray Crystallography: Resolves molecular conformation, including hydrogen-bonded networks stabilizing the thione tautomer .
- Mass Spectrometry (HRMS): Validates molecular formula and fragmentation pathways .
How can researchers optimize the synthesis to improve yield and purity?
Level: Advanced
Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., Al³⁺, Zn²⁺) or organocatalysts to enhance cyclization efficiency .
- Purification Techniques: Use column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate byproducts (e.g., oxidized thiols) .
- Reaction Monitoring: Employ TLC or in situ IR spectroscopy to track intermediate formation and adjust reaction times .
What strategies are used to analyze contradictions in biological activity data across studies?
Level: Advanced
Methodological Answer:
- Control Experiments: Replicate assays under standardized conditions (e.g., cell lines, incubation times) to isolate variables .
- Structure-Activity Relationship (SAR) Analysis: Systematically modify substituents (e.g., N-ethylanilino vs. N-methyl) to assess impact on potency .
- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
What computational methods predict the compound's interactions with biological targets?
Level: Advanced
Methodological Answer:
- Molecular Docking: Simulate binding to kinases or DNA topoisomerases using software like AutoDock Vina, focusing on hydrogen bonds with the thione moiety .
- QSAR Modeling: Correlate electronic parameters (e.g., Hammett σ values) with antitumor IC₅₀ values to guide derivative design .
- MD Simulations: Assess stability of ligand-receptor complexes over nanosecond timescales .
What are the key structural features influencing the compound's reactivity?
Level: Basic
Methodological Answer:
- Quinazoline Core: The 2-thione group enhances electrophilicity, facilitating nucleophilic attacks at C4 .
- Propylamino Linker: Flexibility influences binding pocket accessibility in biological targets .
- N-Ethyl Substituent: Modulates lipophilicity and metabolic stability .
How can researchers design derivatives to enhance antitumor activity?
Level: Advanced
Methodological Answer:
- Bioisosteric Replacement: Substitute the thione group with sulfonamide or oxadiazole to improve bioavailability .
- Hybrid Molecules: Conjugate with known pharmacophores (e.g., hydrazone fragments) to target multiple pathways .
- Pro-drug Strategies: Introduce ester or amide groups for controlled release in acidic tumor microenvironments .
What safety protocols are essential when handling this compound?
Level: Basic
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods due to potential sulfur-derived toxicity .
- Waste Disposal: Neutralize reaction byproducts (e.g., H₂S) with alkaline solutions before disposal .
- Emergency Procedures: Maintain antidotes (e.g., methylene blue for methemoglobinemia) in case of acute exposure .
How can researchers address the formation of byproducts during synthesis?
Level: Advanced
Methodological Answer:
- Byproduct Identification: Use LC-MS or GC-MS to detect intermediates (e.g., dimerized quinazolines) .
- Optimized Stoichiometry: Adjust molar ratios of reactants (e.g., thiourea:anthranilic acid) to minimize side reactions .
- Temperature Control: Lower reaction temperatures (e.g., 60°C vs. reflux) reduce decomposition of heat-sensitive intermediates .
What in vitro assays are recommended for preliminary biological evaluation?
Level: Advanced
Methodological Answer:
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Enzyme Inhibition: Test against tyrosine kinases (e.g., EGFR) using fluorescence-based kinase activity assays .
- Apoptosis Markers: Quantify caspase-3/7 activation via luminescent substrates to confirm mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
